molecular formula C23H24ClN3O3 B2404976 2-[3-({[(2-chlorophenyl)methyl]carbamoyl}carbonyl)-1H-indol-1-yl]-N,N-diethylacetamide CAS No. 872848-72-1

2-[3-({[(2-chlorophenyl)methyl]carbamoyl}carbonyl)-1H-indol-1-yl]-N,N-diethylacetamide

Cat. No.: B2404976
CAS No.: 872848-72-1
M. Wt: 425.91
InChI Key: IUNRPXUMSMGTDB-UHFFFAOYSA-N
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Description

2-[3-({[(2-chlorophenyl)methyl]carbamoyl}carbonyl)-1H-indol-1-yl]-N,N-diethylacetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-({[(2-chlorophenyl)methyl]carbamoyl}carbonyl)-1H-indol-1-yl]-N,N-diethylacetamide typically involves a multi-step process. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[3-({[(2-chlorophenyl)methyl]carbamoyl}carbonyl)-1H-indol-1-yl]-N,N-diethylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (e.g., chlorine, bromine), nitro compounds.

Major Products Formed

    Oxidation: Oxo derivatives of the indole ring.

    Reduction: Reduced amide derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[3-({[(2-chlorophenyl)methyl]carbamoyl}carbonyl)-1H-indol-1-yl]-N,N-diethylacetamide involves its interaction with specific molecular targets and pathways. The indole core is known to bind with high affinity to multiple receptors, including serotonin receptors, which can modulate various biological processes . Additionally, the compound’s amide bond and chlorophenyl group contribute to its ability to interact with enzymes and proteins, leading to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-({[(2-chlorophenyl)methyl]carbamoyl}carbonyl)-1H-indol-1-yl]-N,N-diethylacetamide is unique due to its combination of the indole core, chlorophenyl group, and diethylamino group

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O3/c1-3-26(4-2)21(28)15-27-14-18(17-10-6-8-12-20(17)27)22(29)23(30)25-13-16-9-5-7-11-19(16)24/h5-12,14H,3-4,13,15H2,1-2H3,(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNRPXUMSMGTDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NCC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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